molecular formula C13H11ClOSe B15214109 2-(3-Chloro-2-(phenylselanyl)allyl)furan

2-(3-Chloro-2-(phenylselanyl)allyl)furan

Katalognummer: B15214109
Molekulargewicht: 297.65 g/mol
InChI-Schlüssel: MWXHLUYDJPEUGM-RAXLEYEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-2-(phenylselanyl)allyl)furan is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a furan ring substituted with a 3-chloro-2-(phenylselanyl)allyl group, making it a valuable molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with organoselenium reagents. One common method includes the use of diphenyl diselenide and an appropriate chlorinating agent under controlled conditions. The reaction proceeds through the formation of a selenylated intermediate, which is then chlorinated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its selenyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to generate reactive oxygen species (ROS) and interact with thiol groups in proteins makes it a potent modulator of cellular processes .

Eigenschaften

Molekularformel

C13H11ClOSe

Molekulargewicht

297.65 g/mol

IUPAC-Name

2-[(Z)-3-chloro-2-phenylselanylprop-2-enyl]furan

InChI

InChI=1S/C13H11ClOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10-

InChI-Schlüssel

MWXHLUYDJPEUGM-RAXLEYEMSA-N

Isomerische SMILES

C1=CC=C(C=C1)[Se]/C(=C\Cl)/CC2=CC=CO2

Kanonische SMILES

C1=CC=C(C=C1)[Se]C(=CCl)CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.